tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate
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Overview
Description
tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate: is an organic compound that features a tert-butyl group, a benzyloxy group, and a bromobenzylcarbamate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate typically involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of the benzyloxy and bromobenzyl groups. One common method involves the reaction of 2-(benzyloxy)-4-bromobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced at the bromine site to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromobenzylcarbamate moiety can participate in covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 2-(benzyloxy)-4-chlorobenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-(benzyloxy)-4-fluorobenzylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 2-(benzyloxy)-4-iodobenzylcarbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: tert-Butyl 2-(benzyloxy)-4-bromobenzylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-phenylmethoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-19(2,3)24-18(22)21-12-15-9-10-16(20)11-17(15)23-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOASGFFGOTYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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